molecular formula C9H5Cl2N3O2 B2565791 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1153904-73-4

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2565791
CAS No.: 1153904-73-4
M. Wt: 258.06
InChI Key: WUIDAUFKYSHADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity. The presence of the dichlorophenyl group further enhances its properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDAUFKYSHADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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